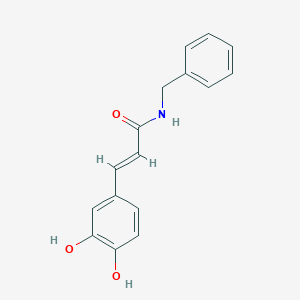
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide, also known as BHPP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BHPP is a member of the chalcone family, which is a group of naturally occurring compounds found in many plants. The compound has shown promising results in various studies, indicating its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide is not fully understood, but it is believed to involve multiple pathways. The compound has been found to inhibit various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, the compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, the compound has been found to reduce oxidative stress and inflammation in the brain, indicating its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Moreover, this compound has shown promising results in various studies, indicating its potential use in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide. One potential direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer. Another direction is to study the compound's effects on other diseases, such as cardiovascular diseases and diabetes. Moreover, further studies are needed to understand the mechanism of action of this compound, as well as its safety and efficacy in humans.
Synthesis Methods
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dihydroxybenzaldehyde and benzylamine in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound. The purity of the compound can be increased using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has been studied extensively in scientific research, and its potential therapeutic applications have been investigated. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
100668-10-8 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15NO3/c18-14-8-6-12(10-15(14)19)7-9-16(20)17-11-13-4-2-1-3-5-13/h1-10,18-19H,11H2,(H,17,20)/b9-7+ |
InChI Key |
JBDQTGJGXFAHIQ-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O |
synonyms |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(phenylMethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methoxycarbonyl)-2-propenyl]tributylstannane](/img/structure/B180441.png)

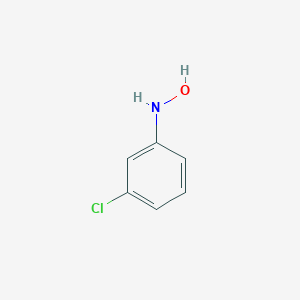
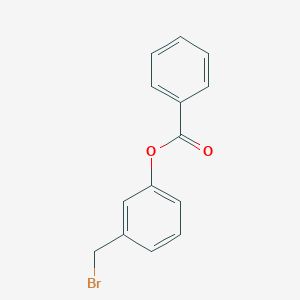

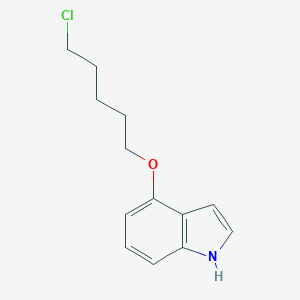



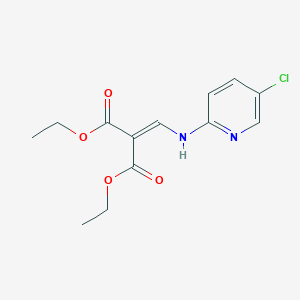
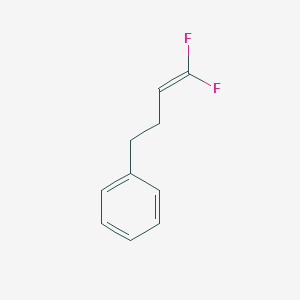

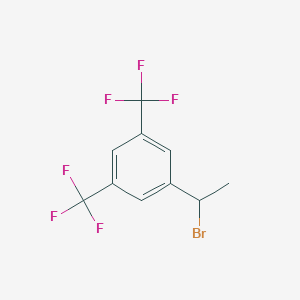
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)